molecular formula C5H8FNO2 B8217600 (3S)-3-fluoropyrrolidine-3-carboxylic acid

(3S)-3-fluoropyrrolidine-3-carboxylic acid

Cat. No.: B8217600
M. Wt: 133.12 g/mol
InChI Key: IETFKCHBHKSILW-YFKPBYRVSA-N
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Description

(3S)-3-Fluoropyrrolidine-3-carboxylic acid is a fluorinated derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-fluoropyrrolidine-3-carboxylic acid typically involves the fluorination of a suitable pyrrolidine precursor. One common method includes the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position . The reaction conditions often require an inert atmosphere, low temperatures, and the presence of a base to neutralize any generated acids.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions: (3S)-3-Fluoropyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine using reducing agents like lithium aluminum hydride or borane.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions, such as using sodium azide to form azido derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azido derivatives.

Scientific Research Applications

(3S)-3-Fluoropyrrolidine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: Studied for its potential as a bioisostere in drug design, where the fluorine atom can mimic the properties of hydrogen or hydroxyl groups, enhancing the metabolic stability and bioavailability of drugs.

    Medicine: Investigated for its role in the development of novel therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (3S)-3-fluoropyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways.

    Pathways Involved: The fluorine atom’s electronegativity can influence the compound’s binding affinity and selectivity towards its targets, affecting pathways related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

    (3S)-3-Chloropyrrolidine-3-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.

    (3S)-3-Bromopyrrolidine-3-carboxylic acid: Contains a bromine atom at the 3-position.

    (3S)-3-Hydroxypyrrolidine-3-carboxylic acid: Features a hydroxyl group instead of a halogen.

Uniqueness:

    Fluorine’s Influence: The presence of the fluorine atom in (3S)-3-fluoropyrrolidine-3-carboxylic acid imparts unique properties such as increased lipophilicity, metabolic stability, and the ability to form strong hydrogen bonds. These characteristics make it distinct from its halogenated and hydroxylated analogs, offering advantages in drug design and material science.

Properties

IUPAC Name

(3S)-3-fluoropyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FNO2/c6-5(4(8)9)1-2-7-3-5/h7H,1-3H2,(H,8,9)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETFKCHBHKSILW-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@]1(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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